molecular formula C11H19BO2 B13622523 2-(1-Ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(1-Ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13622523
M. Wt: 194.08 g/mol
InChI Key: BZCZSKPPORXVPG-UHFFFAOYSA-N
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Description

2-(1-Ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a strained cyclopropane ring conjugated to an ethenyl group. The dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a widely used pinacol boronate, known for its stability and utility in Suzuki-Miyaura cross-coupling reactions . This structure is tailored for applications in medicinal chemistry and materials science, where tunable reactivity and stability are critical.

Properties

Molecular Formula

C11H19BO2

Molecular Weight

194.08 g/mol

IUPAC Name

2-(1-ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C11H19BO2/c1-6-11(7-8-11)12-13-9(2,3)10(4,5)14-12/h6H,1,7-8H2,2-5H3

InChI Key

BZCZSKPPORXVPG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CC2)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-ethenylcyclopropyl derivatives with boronic esters under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where 1-ethenylcyclopropyl sulfonates react with boronic esters in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale palladium-catalyzed reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boron-containing derivatives, which can be further utilized in organic synthesis and material science applications.

Scientific Research Applications

2-(1-Ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating various chemical transformations. The cyclopropyl group also contributes to the compound’s reactivity by providing a strained ring system that can undergo ring-opening reactions under specific conditions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Diversity and Electronic Effects

The reactivity and stability of dioxaborolanes are highly dependent on substituent electronic and steric properties. Below is a comparative analysis of key analogues:

Table 1: Substituent Effects on Dioxaborolane Derivatives
Compound Name (Substituent) Molecular Formula Key Substituent Features Reactivity in Cross-Coupling Stability Notes Reference
2-(1-Ethenylcyclopropyl)-dioxaborolane (Target) Likely C₁₂H₁₈BO₂ Ethenylcyclopropyl (strain + conjugation) High (strain-enhanced) Moderate (prone to hydrolysis)
2-(5-Chloro-2-cyclopropylphenyl)-dioxaborolane C₁₅H₂₀BClO₂ Chloro-cyclopropylphenyl (EWG + steric bulk) Moderate High (steric shielding)
2-(4-Ethynylphenyl)-dioxaborolane C₁₄H₁₇BO₂ Ethynylphenyl (π-conjugation) High (sp²-sp coupling) Low (ethynyl instability)
2-(Trifluoromethylphenyl)-dioxaborolane C₁₆H₂₀BF₃O₂ CF₃ (strong EWG) Very High (electrophilic B) Moderate
2-(4-Methoxybenzyl)-dioxaborolane C₁₅H₂₁BO₃ Methoxybenzyl (EDG + steric bulk) Low (EDG reduces B electrophilicity) High

Key Observations :

  • Electron-Withdrawing Groups (EWG) : The trifluoromethylphenyl derivative (C₁₆H₂₀BF₃O₂) exhibits enhanced reactivity due to increased boron electrophilicity .
  • Steric Effects : Chloro-cyclopropylphenyl (C₁₅H₂₀BClO₂) and trifluoromethylphenyl derivatives show improved stability via steric shielding of the boron center .
  • Conjugation : The target compound’s ethenyl group and ethynylphenyl analogue (C₁₄H₁₇BO₂) enable π-conjugation, facilitating sp²-sp³ cross-coupling but with trade-offs in stability .

Insights :

  • High yields (≥80%) are achievable with optimized catalysts (e.g., UiO-Co for methoxybenzyl derivatives) .
  • Sterically hindered or chiral substituents (e.g., 25-sub) require specialized catalysts or chromatography, reducing yields .

Stability and Reactivity Trade-offs

  • Hydrolysis Resistance : Chloro-cyclopropylphenyl (C₁₅H₂₀BClO₂) and trifluoromethylphenyl (C₁₆H₂₀BF₃O₂) derivatives resist hydrolysis due to steric and electronic effects .
  • Thermal Stability : Ethynylphenyl (C₁₄H₁₇BO₂) and ethenylcyclopropyl derivatives may decompose under prolonged heating due to unsaturated bond reactivity .
  • Catalytic Compatibility : The target compound’s strain and conjugation make it suitable for couplings requiring mild conditions, whereas EWGs (e.g., CF₃) enable harsher reactions .

Biological Activity

2-(1-Ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 2412452-97-0) is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure may confer distinct biological activities that warrant detailed investigation.

  • Molecular Formula : C11H19BO2
  • Molecular Weight : 194.08 g/mol
  • Boiling Point : 203.8 ± 19.0 °C (predicted)
  • Density : 0.95 ± 0.1 g/cm³ (predicted)
PropertyValue
Molecular FormulaC11H19BO2
Molecular Weight194.08 g/mol
Boiling Point203.8 ± 19.0 °C
Density0.95 ± 0.1 g/cm³

Biological Activity

Research into the biological activity of this compound is limited but suggests several potential mechanisms and effects:

Anticancer Activity

Some studies indicate that boron-containing compounds can exhibit anticancer properties through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth by disrupting cellular signaling pathways.

For example, a study on related boron compounds showed significant inhibition of cell proliferation in various cancer cell lines, suggesting that the dioxaborolane structure may enhance these effects due to its ability to interact with biological molecules.

Antimicrobial Properties

Boronic acids and their derivatives have been studied for their antimicrobial activities. The presence of the dioxaborolane moiety may contribute to:

  • Disruption of bacterial cell wall synthesis.
  • Inhibition of specific enzyme activities crucial for bacterial survival.

A comparative analysis with other boron compounds demonstrated that modifications to the boron structure can significantly affect antimicrobial potency.

Case Studies

  • Study on Anticancer Activity : A recent investigation into the effects of various dioxaborolanes on cancer cell lines revealed that compounds with similar structures to 2-(1-ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited up to 70% inhibition of cell growth in vitro.
  • Antimicrobial Efficacy : In a study assessing the antimicrobial properties of boron compounds against Escherichia coli and Staphylococcus aureus, derivatives similar to this compound showed notable activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

The biological activity of this compound can be attributed to several proposed mechanisms:

  • Boron Interaction : Boron has a unique ability to form stable complexes with biological molecules such as nucleic acids and proteins, potentially altering their function.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that boron compounds may induce oxidative stress in cells, leading to apoptosis.

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